molecular formula C14H28O2S B372386 S-ethyl 12-hydroxydodecanethioate

S-ethyl 12-hydroxydodecanethioate

Cat. No.: B372386
M. Wt: 260.44g/mol
InChI Key: HLIGAHGIIJHVTN-UHFFFAOYSA-N
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Description

S-ethyl 12-hydroxydodecanethioate is a thioester derivative of dodecanoic acid, characterized by an S-ethyl group and a hydroxyl moiety at the 12th position of its C12 alkyl chain. Its molecular formula is C14H28O2S, with a molecular weight of 276.44 g/mol. The compound’s unique structure confers distinct physicochemical properties, including moderate lipophilicity (due to the thioester group) and polarity (from the hydroxyl group).

Properties

Molecular Formula

C14H28O2S

Molecular Weight

260.44g/mol

IUPAC Name

S-ethyl 12-hydroxydodecanethioate

InChI

InChI=1S/C14H28O2S/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h15H,2-13H2,1H3

InChI Key

HLIGAHGIIJHVTN-UHFFFAOYSA-N

SMILES

CCSC(=O)CCCCCCCCCCCO

Canonical SMILES

CCSC(=O)CCCCCCCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features
Compound Functional Groups Chain Length Molecular Formula Molecular Weight (g/mol)
S-ethyl 12-hydroxydodecanethioate S-ethyl thioester, 12-OH C12 C14H28O2S 276.44
Methyl 12-hydroxydodecanoate Methyl ester, 12-OH C12 C13H26O3 230.34
S-ethyl dipropylthiocarbamate (EPTC) S-ethyl thioester, carbamate C3 (substituent) C9H19NOS2 221.38
10-Undecenoic acid Carboxylic acid, double bond C11 C11H20O2 184.27
Methyl 12-hydroxystearate Methyl ester, 12-OH C18 C19H38O3 314.50
Key Observations :
  • Thioester vs. Ester: The thioester group in this compound is less polar and more hydrolytically stable than oxygen esters (e.g., methyl 12-hydroxydodecanoate) but more reactive in nucleophilic substitutions due to sulfur’s lower electronegativity .
  • Hydroxyl Position: The 12-hydroxyl group enhances water solubility compared to non-hydroxylated analogs (e.g., EPTC) but less than carboxylic acids like 10-undecenoic acid, which ionizes in aqueous media .
  • Chain Length : Longer chains (e.g., C18 in methyl 12-hydroxystearate) increase melting points and reduce solubility in polar solvents, whereas the C12 chain in the target compound balances lipophilicity and fluidity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility (mg/mL) LogP (Predicted)
This compound Not reported ~10 (in DMSO) 3.8
Methyl 12-hydroxydodecanoate 45–50 15 (in ethanol) 2.9
EPTC Liquid at RT 200 (in water) 3.5
10-Undecenoic acid 24–26 50 (in water) 3.1
Methyl 12-hydroxystearate 65–70 <1 (in water) 6.2
Key Findings :
  • Solubility: The hydroxyl group in this compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to purely aliphatic thioesters like EPTC. However, it remains less water-soluble than 10-undecenoic acid due to the absence of an ionizable group .
  • Lipophilicity: The predicted LogP (3.8) for the target compound is higher than methyl 12-hydroxydodecanoate (LogP 2.9), reflecting the thioester’s contribution to hydrophobicity .

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